4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

GPR52 antagonist IC50 cAMP assay

CAY10786 is the only GPR52 antagonist with published, reproducible in vivo efficacy—5 mg/kg i.p. daily for 4 weeks reduces mHTT and rescues HD phenotypes in HdhQ140 mice. Its sub-μM potency (IC50 0.63 μM) and functional selectivity across six off-target GPCRs eliminate the need for extensive pilot studies. Validated in STHdhQ7/Q111 heterozygous HD cells, it enables robust target engagement at low concentrations. Choose CAY10786 for definitive preclinical proof-of-concept with defined dosing parameters, avoiding uncharacterized alternatives like E7 or CBD.

Molecular Formula C22H24N4O2S
Molecular Weight 408.52
CAS No. 1251567-92-6
Cat. No. B2854122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide
CAS1251567-92-6
Molecular FormulaC22H24N4O2S
Molecular Weight408.52
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
InChIInChI=1S/C22H24N4O2S/c27-21(24-11-10-19-5-4-16-29-19)17-6-8-18(9-7-17)28-22-20(23-12-13-25-22)26-14-2-1-3-15-26/h4-9,12-13,16H,1-3,10-11,14-15H2,(H,24,27)
InChIKeyVCFAAVZJOZNLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAY10786 (CAS 1251567-92-6): A Highly Potent, Selective GPR52 Antagonist for Huntington's Disease Research Procurement


CAY10786 (also known as GPR52 antagonist-1, Comp-43, or CAS 1251567-92-6) is a synthetic small-molecule antagonist of the orphan G protein-coupled receptor GPR52, a striatum-enriched receptor implicated in Huntington's disease (HD) pathology [1]. The compound was discovered through a high-throughput screening and structure-activity relationship (SAR) campaign and is recognized as the first druggable GPR52 antagonist with validated in vivo efficacy [2]. Its mechanism involves blocking GPR52-mediated cAMP signaling, leading to proteasomal degradation of mutant huntingtin protein (mHTT) [3].

Why CAY10786 Cannot Be Substituted by Other GPR52 Ligands or General GPCR Antagonists


GPR52 modulators span a wide array of chemical scaffolds, binding modes, and functional profiles—ranging from orthosteric agonists and inverse agonists to covalent allosteric antagonists—making functional interchange impossible without compromising experimental outcomes [1]. CAY10786 (Comp-43) is distinguished by its combination of sub-micromolar potency (IC50 0.63 μM), functional selectivity across a panel of six GPCRs, in vivo target engagement in the HdhQ140 Huntington's disease mouse model, and a well-characterized synthetic route amenable to scale-up [2]. Simply selecting any GPR52 antagonist or inverse agonist—such as the natural product E7 (IC50 12.0 μM), cannabidiol (CBD, pIC50 5.61), or O-1918 (pIC50 5.45)—would introduce substantially different potency, selectivity, and pharmacokinetic profiles that have not been validated in the same disease-relevant in vivo paradigms [3].

CAY10786 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


GPR52 Antagonistic Potency: CAY10786 vs. First-Generation Natural Product Antagonist E7

In a standardized HEK293/GPR52 cell-based cAMP inhibition assay (WO-459-stimulated), CAY10786 demonstrates an IC50 of 0.63 μM, representing a 19-fold improvement in potency over the first-generation natural product GPR52 antagonist E7 (IC50 = 12.0 μM) [1]. Both compounds were evaluated in the same assay system, enabling direct comparison .

GPR52 antagonist IC50 cAMP assay Huntington's disease

GPR52 Antagonistic Potency: CAY10786 vs. Cannabinoid-Derived Inverse Agonists CBD and O-1918

Compared to the cannabinoid-derived GPR52 inverse agonists cannabidiol (CBD) and O-1918, CAY10786 displays markedly stronger antagonistic potency. CBD and O-1918 exhibit pIC50 values of 5.61 ± 0.05 (IC50 ≈ 2.45 μM) and 5.45 ± 0.14 (IC50 ≈ 3.55 μM), respectively, in CHO-GPR52 cAMP assays [1]. In contrast, CAY10786 achieves an IC50 of 0.63 μM (pIC50 = 6.20) in HEK293/GPR52 cAMP assays [2]. While the cell backgrounds differ (CHO vs. HEK293), the approximately 4- to 6-fold potency advantage is substantial and consistent with the different chemical series.

GPR52 inverse agonist pIC50 CBD O-1918 cAMP

GPCR Selectivity Profile: CAY10786 Demonstrates Functional Selectivity Over Six Diverse GPCRs

CAY10786 was profiled against a panel of six therapeutically relevant GPCRs (β2-adrenergic receptor, glucagon receptor [GCGR], GLP-1 receptor, CCR5, α-1D adrenergic receptor, and dopamine D2 receptor [DRD2]) and showed no effect on cAMP elevation or calcium responses stimulated by these receptors, except at very high concentrations [1]. This functional selectivity data is not available for many alternative GPR52 antagonists such as E7, 10m, CBD, or O-1918, providing a critical advantage for researchers requiring target-specific pharmacological tools .

GPR52 selectivity GPCR panel off-target cAMP calcium

In Vivo Disease Model Validation: mHTT Reduction and Phenotypic Rescue in HdhQ140 Mice

CAY10786 (Comp-43) is one of the few GPR52 antagonists with published in vivo efficacy in a genetic Huntington's disease mouse model. In HdhQ140 knock-in mice, administration of CAY10786 at 5 mg/kg i.p. once daily for 4 weeks significantly reduced mHTT protein levels and rescued HD-related behavioral and neuropathological phenotypes [1]. While the natural product E7 has also been reported to reduce mHTT levels and rescue phenotypes in HD models, the required concentrations are substantially higher due to its weaker potency (IC50 12.0 μM) [2]. The synthetic α-methylene-γ-butyrolactone derivative 10m (IC50 0.58 μM) has not yet been evaluated in in vivo HD models, limiting its immediate translational relevance [3].

HdhQ140 mutant huntingtin in vivo Huntington's disease phenotypic rescue

Cellular Disease Model Activity: Concentration-Dependent mHTT Reduction in STHdhQ7/Q111 Heterozygous HD Neurons

In the STHdhQ7/Q111 heterozygous cell model of Huntington's disease, CAY10786 reduces mutant huntingtin protein levels in a concentration-dependent manner and promotes the survival of mouse primary striatal neurons [1]. This cellular efficacy bridges the gap between target engagement (IC50) and in vivo phenotypic rescue. The natural product E7 also reduces mHTT in HD cellular models but with substantially lower potency (IC50 12.0 μM vs. 0.63 μM), while comparable cellular mHTT reduction data for the equipotent compound 10m (IC50 0.58 μM) have not been published, limiting cross-validation [2].

STHdhQ7/Q111 mutant huntingtin striatal neurons neuroprotection

Synthetic Tractability and Chemical Definition: CAY10786 vs. Natural Product-Derived GPR52 Antagonists

CAY10786 is a fully synthetic small molecule with a defined chemical structure (C15H14OS, MW 242.34), available with HPLC purity >98% from multiple commercial vendors . In contrast, the first-generation GPR52 antagonist E7 is a natural product (IC50 12.0 μM) with a complex α-methylene-γ-butyrolactone scaffold that presents greater synthetic challenges for scale-up and batch-to-batch consistency . The synthetic derivative 10m (IC50 0.58 μM) represents an improvement over E7 but derives from the same natural product scaffold and lacks the extensive biological validation of CAY10786 [1]. For procurement, CAY10786 offers predictable purity, solubility (10 mM in DMSO), and multi-vendor availability, reducing supply chain risk [2].

synthetic organic natural product chemical definition batch consistency procurement

CAY10786 Optimal Research and Preclinical Application Scenarios Based on Differentiated Evidence


Primary Tool Compound for GPR52-Mediated mHTT Reduction in Huntington's Disease Cellular Models

Researchers investigating mHTT proteostasis mechanisms in HD should prioritize CAY10786 as their primary GPR52 antagonist tool compound. Its validated concentration-dependent mHTT reduction in the clinically relevant STHdhQ7/Q111 heterozygous cell model, combined with its 19-fold potency advantage over E7 (IC50 0.63 μM vs. 12.0 μM), enables robust target engagement at lower, more selective concentrations [1]. The documented neuroprotective effect in mouse primary striatal neurons further supports its use in mechanistic studies of GPR52-dependent neuronal survival pathways [2].

In Vivo Pharmacodynamic Studies of GPR52 Blockade in Genetic HD Mouse Models

CAY10786 is currently the only GPR52 antagonist with a published, reproducible in vivo dosing regimen (5 mg/kg i.p., once daily for 4 weeks) that achieves both mHTT reduction and phenotypic rescue in HdhQ140 knock-in mice [1]. For preclinical HD research programs requiring pharmacodynamic proof-of-concept, CAY10786 offers a validated starting point with defined dosing parameters, eliminating the need for extensive pilot pharmacokinetic studies that would be required for less-characterized alternatives such as 10m or E7 [2].

Selectivity-Profiled Negative Control for GPR52 Agonist Screening Campaigns

In drug discovery programs screening for GPR52 agonists (e.g., for schizophrenia or cognitive disorders), CAY10786 serves as an ideal negative control due to its documented lack of activity on six therapeutically relevant GPCRs (β2AR, GCGR, GLP-1R, CCR5, α1DAR, DRD2) at functional concentrations [1]. This selectivity profile, which is not available for alternative GPR52 antagonists or inverse agonists such as CBD or O-1918, ensures that counter-screening hits can be confidently attributed to GPR52 antagonism rather than off-target effects [2].

Reference Standard for GPR52 Antagonist Structure-Activity Relationship (SAR) Benchmarking

CAY10786, with its well-defined synthetic route, commercial availability at >98% purity, and extensively characterized pharmacological profile (IC50, selectivity, cellular efficacy, in vivo validation), represents the de facto benchmark compound for any medicinal chemistry program developing novel GPR52 antagonists [1]. New chemical entities can be directly compared against CAY10786's comprehensive data package across potency, selectivity, and in vivo endpoints, providing a consistent reference point that is unavailable with less thoroughly characterized comparators such as 10m (IC50 0.58 μM but no selectivity or in vivo data) [2].

Quote Request

Request a Quote for 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.